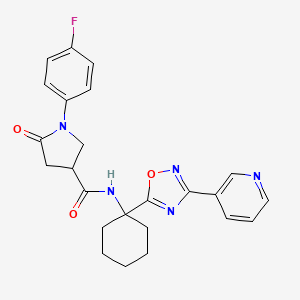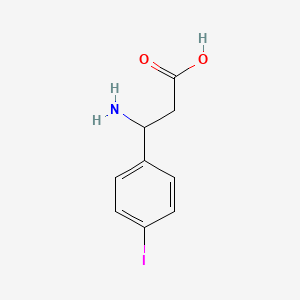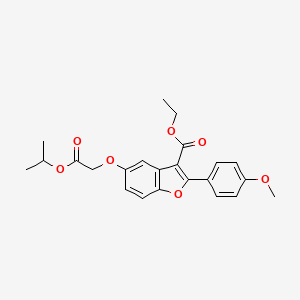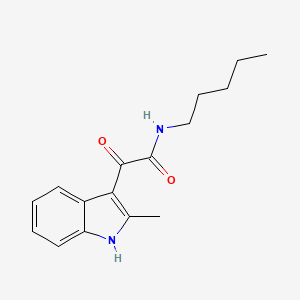![molecular formula C18H20N2O3S2 B2615120 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396868-59-9](/img/structure/B2615120.png)
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a phenyl ring with a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene rings, followed by the introduction of the ethanediamide moiety. Common synthetic routes may involve:
Cyclopropyl Formation: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Thiophene Ring Synthesis: Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Amide Bond Formation: The final step involves coupling the cyclopropyl-thiophene intermediate with the phenyl-ethanediamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring with the methylsulfanyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives and their interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may provide steric hindrance, affecting binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Cyclopropyl-Containing Compounds: Cyclopropyl groups are found in various bioactive molecules, contributing to their rigidity and metabolic stability.
Uniqueness
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the combination of a cyclopropyl group, a thiophene ring, and a phenyl ring with a methylsulfanyl substituent. This combination of structural features can impart unique physicochemical properties and biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-14-6-3-2-5-13(14)20-17(22)16(21)19-11-18(23,12-8-9-12)15-7-4-10-25-15/h2-7,10,12,23H,8-9,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTRWMCVKIPQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
![methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate](/img/structure/B2615042.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B2615043.png)

![2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2615046.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2615048.png)

![N-(1-cyanocyclopentyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2615050.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2615051.png)
![N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B2615052.png)
![N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2615055.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)

